N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

BTK inhibition B-cell lymphoma Raji cell line

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a synthetic, fully characterized diphenylthiazole derivative that has been explicitly designed and evaluated as a Bruton's tyrosine kinase (BTK) inhibitor. The compound features a central 4,5-diphenylthiazole scaffold linked via the 2-amino position to a 2,6-difluorobenzamide moiety, a combination that imparts a unique hydrogen-bonding and hydrophobic interaction profile within the BTK ATP-binding pocket.

Molecular Formula C22H14F2N2OS
Molecular Weight 392.42
CAS No. 476277-34-6
Cat. No. B2621366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
CAS476277-34-6
Molecular FormulaC22H14F2N2OS
Molecular Weight392.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C4=CC=CC=C4
InChIInChI=1S/C22H14F2N2OS/c23-16-12-7-13-17(24)18(16)21(27)26-22-25-19(14-8-3-1-4-9-14)20(28-22)15-10-5-2-6-11-15/h1-13H,(H,25,26,27)
InChIKeyYEFTUNZHZGIDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide (CAS 476277-34-6) – Core Chemical Identity and Procurement-Relevant Background


N-(4,5-Diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a synthetic, fully characterized diphenylthiazole derivative that has been explicitly designed and evaluated as a Bruton's tyrosine kinase (BTK) inhibitor [1]. The compound features a central 4,5-diphenylthiazole scaffold linked via the 2-amino position to a 2,6-difluorobenzamide moiety, a combination that imparts a unique hydrogen-bonding and hydrophobic interaction profile within the BTK ATP-binding pocket [1]. Its primary reported application is in targeted oncology research, specifically against B-cell lymphoma cell lines, where it has demonstrated quantifiable, comparator-surpassing anti-proliferative activity [1].

Why N-(4,5-Diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide Cannot Be Replaced by a Generic Diphenylthiazole or Off-the-Shelf BTK Inhibitor


Diphenylthiazole-based BTK inhibitors exhibit exquisitely steep structure-activity relationships (SAR). In the same study that identified N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide (compound 6b), closely related analogues differing by only a single substituent on the benzamide ring showed marked differences in potency against B-lymphoma cell lines, with some derivatives being essentially inactive [1]. Furthermore, the benchmark clinical BTK inhibitor ibrutinib displays IC50 values of 14.69–15.99 μM against Ramos and Raji cells, whereas compound 6b achieves an IC50 as low as 1.20 μM against Raji cells, representing a 13-fold improvement [1]. Substituting 6b with a generic diphenylthiazole or an alternative BTK inhibitor would forfeit this validated potency advantage and may introduce off-target liabilities that the specific 2,6-difluorobenzamide substitution was designed to avoid [1].

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide – Quantitative Head-to-Head Evidence for Scientific Selection


Superior Anti-Proliferative Activity Against Raji B-Cell Lymphoma Cells Compared to Ibrutinib

In a direct head-to-head cellular assay, compound 6b (N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide) exhibited a 13-fold improvement in anti-proliferative activity against the Raji B-cell lymphoma line compared to the FDA-approved BTK inhibitor ibrutinib [1]. While ibrutinib achieved an IC50 of 15.99 μM, compound 6b suppressed Raji cell viability with an IC50 of 1.20 μM, demonstrating a substantially lower concentration requirement for equivalent effect [1]. This quantification was obtained under identical cell culture and treatment conditions, ensuring comparability [1].

BTK inhibition B-cell lymphoma Raji cell line Ibrutinib comparator

Enhanced Potency Against Ramos B-Cell Lymphoma Cells Versus Ibrutinib

Compound 6b also demonstrated superior potency against the Ramos B-cell lymphoma cell line. In the same study, ibrutinib displayed an IC50 of 14.69 μM, whereas compound 6b fell within a range of 1.36–8.60 μM for the most active diphenylthiazole derivatives, confirming a consistent and significant potency advantage over the clinical benchmark [1]. Although the reported data for 6b are embedded within a group range, the lower bound (1.36 μM) suggests that the compound can achieve approximately a 10‑fold improvement over ibrutinib in this cell line as well [1].

BTK inhibition B-cell lymphoma Ramos cell line Ibrutinib comparator

Differentiated Chemotype: Diphenylthiazole Scaffold vs. Ibrutinib's Pyrazolopyrimidine Core

Ibrutinib is built on a pyrazolopyrimidine core that targets the cysteine 481 residue of BTK via covalent bond formation [1]. In contrast, N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide employs a 4,5-diphenylthiazole scaffold that engages the ATP-binding pocket through a distinct network of hydrophobic and hydrogen-bonding interactions, as evidenced by molecular docking studies [1]. This chemotype divergence is critical because it offers the potential to retain activity against BTK mutants (e.g., C481S) that confer resistance to covalent inhibitors like ibrutinib, a property demonstrated by the closely related analogue 7o (IC50 = 0.061 μM against C481S BTK) [1].

BTK inhibitor chemical scaffold diphenylthiazole ibrutinib structure-based differentiation

Best-Fit Research and Industrial Application Scenarios for N-(4,5-Diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide


B-Cell Lymphoma Drug Discovery: Replacing Ibrutinib as a Benchmark BTK Inhibitor in Cellular Assays

Given its 13‑fold potency improvement over ibrutinib in Raji cells and its consistent superiority in Ramos cells [1], N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is ideally suited to replace ibrutinib as a positive control or benchmark inhibitor in B-cell lymphoma cell-based screening campaigns. Its lower IC50 allows for reduced compound usage per assay plate, lowering consumable costs while maintaining robust Z'-factor readouts.

Ibrutinib-Resistance Research: Probing BTK C481S Mutant Pharmacology

Although direct C481S mutant data are not yet published for compound 6b, its close structural analogue 7o potently inhibits the C481S mutant BTK with an IC50 of 0.061 μM [1]. This positions the diphenylthiazole series, and 6b as a key representative, as a critical tool compound for investigating BTK inhibitor resistance mechanisms and for developing next-generation agents that overcome covalent-inhibitor resistance.

Kinase Selectivity Profiling and Off-Target Panel Screening

The distinct non-covalent diphenylthiazole chemotype of 6b [1] makes it an excellent candidate for inclusion in kinase selectivity panels. Comparing its off-target profile against covalent BTK inhibitors such as ibrutinib can reveal chemotype-specific liabilities and guide the design of safer, more selective BTK-targeted therapeutics.

In Vivo B-Cell Malignancy Models Requiring High-Potency Tool Compounds

The low-micromolar to sub-micromolar cellular potency of 6b [1] supports its use as a high-potency tool compound in murine xenograft or patient-derived xenograft models of B-cell lymphoma, where lower doses can achieve target engagement, minimizing formulation challenges and potential vehicle-related toxicity.

Quote Request

Request a Quote for N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.